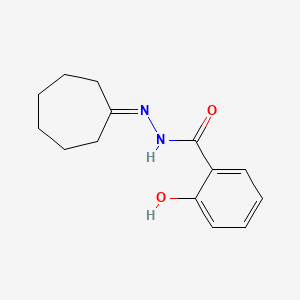

N'-cycloheptylidene-2-hydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

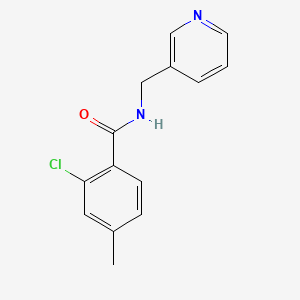

N’-cycloheptylidene-2-hydroxybenzohydrazide is a type of Schiff base ligand . Schiff bases are compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are widely used for industrial purposes and also exhibit a broad range of biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes

N’-cycloheptylidene-2-hydroxybenzohydrazide: serves as a precursor for synthesizing metal complexes. It reacts with metal acetates like Cu(II), Co(II), Ni(II), and Zn(II) to form complexes with a stoichiometric ratio of 1:2 (M:L). These complexes are characterized by their stability and the ability to form chelates in a bidentate manner via azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Spectroscopic Investigations

The compound and its metal complexes have been extensively studied using various spectroscopic methods. These studies help in understanding the electronic structure and the nature of bonding in the complexes, which is crucial for their applications in materials science and catalysis .

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are performed to determine the electronic properties of N’-cycloheptylidene-2-hydroxybenzohydrazide and its complexes. These calculations provide insights into the HOMO-LUMO energy gaps, which are indicative of the chemical reactivity and stability of the compounds .

Cytotoxicity Profiling

The compound exhibits potential cytotoxic activity against cancer cell lines such as HePG-2 and HCT-116. This makes it a valuable candidate for further research in the development of anticancer agents. The ligand has shown to be more potent than its metal complexes in these cytotoxic studies .

Antibacterial and Antifungal Applications

Schiff bases, like N’-cycloheptylidene-2-hydroxybenzohydrazide , have been reported to possess significant antibacterial and antifungal activities. This makes them suitable for use in medical research and the development of new antimicrobial agents .

Catalysis

The compound’s ability to form stable metal complexes makes it a good candidate for use as a catalyst in various chemical reactions. Its role in catalysis can be attributed to the presence of azomethine nitrogen, which can act as a binding site for metal ions .

Analytical Chemistry

In analytical chemistry, Schiff bases are used as reagents for the detection and quantification of metal ionsN’-cycloheptylidene-2-hydroxybenzohydrazide can be utilized in developing new analytical methods for environmental monitoring and quality control in the pharmaceutical industry .

Agrochemical Activities

The compound’s metal complexes have applications in agrochemistry, where they can be used to develop new formulations of pesticides and fertilizers. Their biological activity can be harnessed to improve crop protection and yield .

Wirkmechanismus

Target of Action

N’-cycloheptylidene-2-hydroxybenzohydrazide, also known as NDH, is a multifunctional Schiff base fluorescence probe . It primarily targets Al³⁺, Zn²⁺, and La³⁺ ions , providing different colors and detection limits of 1.22 μM, 2.47 μM, and 2.94 μM, respectively . These ions play crucial roles in various biological processes. For instance, Zn²⁺ is essential for DNA synthesis, cell apoptosis, and neuronal signal transmission .

Mode of Action

NDH acts as an “off–on” logic gate fluorescence probe for its targets . The binding stoichiometry of NDH to Zn²⁺ is 2:1, but to other metal ions, it is 1:1 . This interaction is confirmed by Job’s plot, ¹H NMR, and ESI–MS .

Biochemical Pathways

For example, Zn²⁺ is involved in numerous biochemical pathways, including those related to DNA synthesis and cell apoptosis .

Result of Action

The primary result of NDH’s action is the detection of Al³⁺, Zn²⁺, and La³⁺ ions in real water samples and Hela cells . This detection is achieved through the change in fluorescence color, providing a convenient, low-cost, efficient, and real-time response .

Eigenschaften

IUPAC Name |

N-(cycloheptylideneamino)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13-10-6-5-9-12(13)14(18)16-15-11-7-3-1-2-4-8-11/h5-6,9-10,17H,1-4,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEIQUBJRANOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NNC(=O)C2=CC=CC=C2O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)

![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)

![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)

![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)